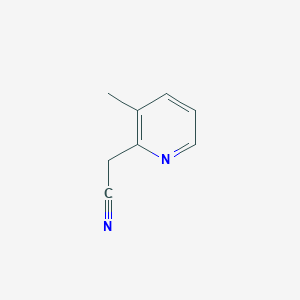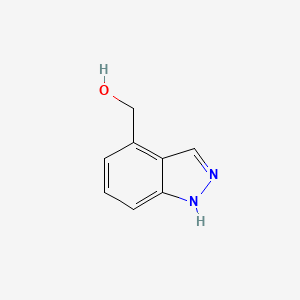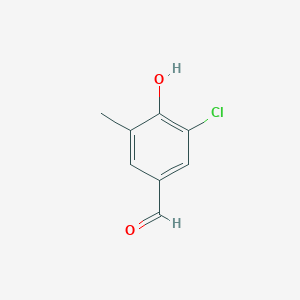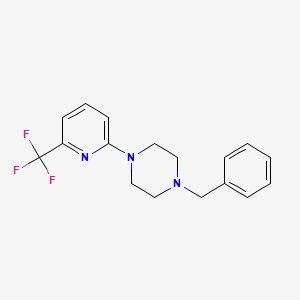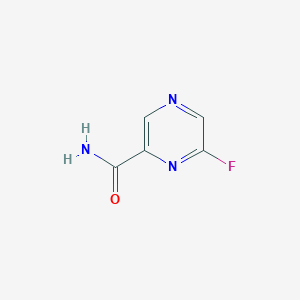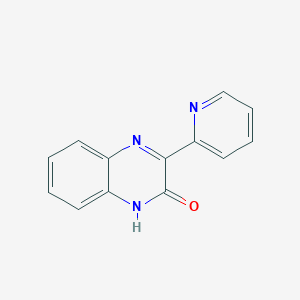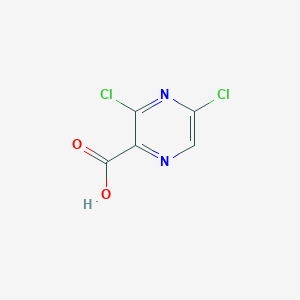
5-(ピロリジン-3-イル)-2H-テトラゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Pyrrolidin-3-yl)-2H-tetrazole is a compound that is part of a broader class of tetrazole derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The tetrazole moiety is a common bioisostere for the carboxylate group, which makes tetrazole derivatives valuable in drug design. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is often found in bioactive molecules and can impart important pharmacokinetic properties to the compounds it is part of .
Synthesis Analysis
The synthesis of substituted 5-(pyrrolidin-2-yl)tetrazoles has been reported, with variations in the substituents on the pyrrolidine ring influencing the properties of the final compounds. These syntheses typically involve the formation of an amide from a pyrrolidine-based starting material, followed by dehydration and cyclization to form the tetrazole ring. In some cases, protecting groups are used to facilitate the synthesis and are subsequently removed, for example, using flow-reactor hydrogenolysis . The synthesis of these compounds can be optimized to increase yields and stereoselectivity, which is crucial for their potential use in asymmetric catalysis .
Molecular Structure Analysis
The molecular structure of tetrazole derivatives, including those with a pyrrolidine substituent, is characterized by the presence of a tetrazole ring. This ring system can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound's crystalline structure and its interaction with biological targets. For instance, the crystalline structure of related pyridine-substituted tetrazoles has been studied, revealing various supramolecular architectures through hydrogen bonding .
Chemical Reactions Analysis
5-(Pyrrolidin-3-yl)-2H-tetrazole and its derivatives can act as organocatalysts in various chemical reactions. For example, they have been evaluated as catalysts in the asymmetric Biginelli reaction, where the relationship between the catalyst structure and catalytic activity was explored. The optimized catalysts were able to produce dihydropyrimidinone derivatives with good yields and enantioselectivity . Additionally, the tetrazole moiety can engage in cycloaddition reactions, which is a common method for synthesizing tetrazole-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(Pyrrolidin-3-yl)-2H-tetrazole derivatives are influenced by the nature of the substituents on the tetrazole and pyrrolidine rings. These properties include solubility, melting point, and the ability to form crystalline structures. The photophysical properties of related compounds have been investigated, showing that they can display intense fluorescence with large Stokes shifts, which may be tuned by varying the electronic features of the substituents . The ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these compounds are also of interest, particularly when considering their potential as pharmaceutical agents .
科学的研究の応用
創薬
ピロリジン環とその誘導体は、生物活性を持つため、創薬研究において頻繁に調査されています。 標的選択性に貢献し、さまざまな生物活性分子で報告されています .
生物学的可能性
ピロリジン構造を含む可能性のあるインドール誘導体は、生物学的可能性を示しており、さまざまな生物活性について合成および試験されています .
化学合成
将来の方向性
特性
IUPAC Name |
5-pyrrolidin-3-yl-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c1-2-6-3-4(1)5-7-9-10-8-5/h4,6H,1-3H2,(H,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQMPDFYNWSLGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NNN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Benzyl(methyl)amino]isonicotinic acid](/img/structure/B1322594.png)
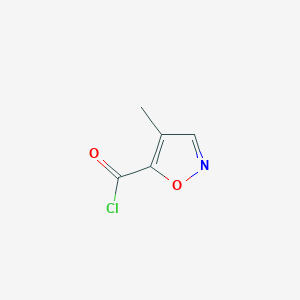
![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1322598.png)

